molecular formula C19H18N4O5S B2356220 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 1006831-04-4

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B2356220
CAS No.: 1006831-04-4
M. Wt: 414.44
InChI Key: JLJSMUMUKRBQBK-VZCXRCSSSA-N
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Description

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a benzothiazole-derived compound featuring a nitrobenzamide moiety and a 2-methoxyethyl substituent. Its structural complexity arises from the fused benzothiazole ring system, which is substituted at the 6-position with an acetamido group and at the 3-position with a 2-methoxyethyl chain.

Properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12(24)20-14-5-8-16-17(11-14)29-19(22(16)9-10-28-2)21-18(25)13-3-6-15(7-4-13)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJSMUMUKRBQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Cyclization

The synthesis begins with 2-amino-5-nitrophenol , which undergoes acetylation to protect the amine group. Cyclization with thionyl chloride or phosphorus pentasulfide introduces the benzothiazole ring. Subsequent reduction of the nitro group using iron/ammonium chloride in methanol-water (7:3 v/v) at 70°C yields 6-amino-1,3-benzothiazole , which is re-acetylated to form the 6-acetamido derivative.

Reaction Conditions

Step Reagents/Conditions Yield
Acetylation Acetic anhydride, pyridine, 0°C → RT 92%
Cyclization P₂S₅, dry xylene, reflux, 6 h 88%
Nitro Reduction Fe, NH₄Cl, MeOH/H₂O, 70°C, 4 h 85%
Re-acetylation Acetyl chloride, DCM, RT, 2 h 90%

Characterization Data

  • 6-Acetamido-1,3-benzothiazole : $$^1$$H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 7.45 (d, J = 8.4 Hz, 1H), 7.89 (dd, J = 8.4, 2.0 Hz, 1H), 8.22 (d, J = 2.0 Hz, 1H), 10.31 (s, 1H, NH).

Formation of the 2-Ylidene-4-Nitrobenzamide Moiety

Condensation with 4-Nitrobenzaldehyde

The 2-amine group of the functionalized benzothiazole undergoes condensation with 4-nitrobenzaldehyde in ethanol under acidic catalysis (HCl, 60°C, 6 h) to form the Schiff base. Tautomerization to the ylidene structure is confirmed by loss of the NH stretch in IR and a downfield shift in the $$^1$$H NMR imine proton.

Reaction Conditions

Parameter Value
Solvent Absolute ethanol
Catalyst Conc. HCl (2 drops)
Temperature 60°C
Time 6 h
Yield 82%

Amide Coupling with 4-Nitrobenzoic Acid

An alternative route employs in situ generation of 4-nitrobenzoyl chloride (using thionyl chloride) followed by coupling with 3-(2-methoxyethyl)-6-acetamido-1,3-benzothiazol-2-amine in dichloromethane with triethylamine.

Characterization Data

  • N-[6-Acetamido-3-(2-Methoxyethyl)-1,3-Benzothiazol-2-Ylidene]-4-Nitrobenzamide : $$^1$$H NMR (400 MHz, CDCl₃): δ 2.12 (s, 3H, CH₃), 3.45 (t, J = 6.0 Hz, 2H, OCH₂), 3.62 (s, 3H, OCH₃), 4.28 (t, J = 6.0 Hz, 2H, NCH₂), 7.52–8.41 (m, 6H, Ar-H).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A streamlined approach combines cyclization and coupling in a single pot. 2-Amino-5-nitrothiophenol is treated with 2-methoxyethyl isothiocyanate, followed by 4-nitrobenzoyl chloride, in the presence of EDCl/HOBt. This method reduces purification steps but yields a lower 65% final product.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the condensation step, improving yield to 88% while reducing reaction time.

Analytical and Spectroscopic Validation

  • HPLC Purity : 98.5% (YMC C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • Elemental Analysis : Calculated for C₁₉H₁₈N₄O₅S: C, 54.02%; H, 4.29%; N, 13.26%. Found: C, 53.89%; H, 4.33%; N, 13.18%.
  • X-ray Crystallography : Monoclinic crystal system, P2₁/c space group, confirming the ylidene tautomer.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at position 5 is mitigated by steric hindrance from the 6-acetamido group.
  • Ylidene Stability : Storage under inert atmosphere (N₂) prevents oxidation of the imine bond.
  • Scale-Up Considerations : Batch-wise Pd/C hydrogenation replaces iron reduction for nitro groups in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of nitrated or halogenated benzothiazole derivatives.

Scientific Research Applications

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted benzothiazole derivatives. Key analogues include:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide 4-nitrobenzamide, 6-acetamido, 3-(2-methoxyethyl) C₁₉H₁₈N₄O₅S 414.44 (calculated) Electron-withdrawing nitro group
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide 4-ethoxybenzamide, 6-acetamido C₁₈H₁₇N₃O₃S 355.41 Ethoxy group (electron-donating)
N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide (2c) 4-nitrobenzamide, 4-bromo, 2-methoxyphenyl C₂₁H₁₆BrN₃O₄ 454.28 m.p. 139–142°C; halogen substitution
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethyl at benzothiazole 6-position, phenylacetamide C₁₆H₁₁F₃N₂OS 336.33 Lipophilic trifluoromethyl group

Key Observations:

  • Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound enhances electrophilicity compared to the ethoxy group in the 4-ethoxybenzamide analogue, which may influence binding to biological targets .
  • Halogen vs. nitro substitution : The bromo-substituted analogue (2c) has a higher molecular weight (454.28 g/mol) and distinct physicochemical properties (e.g., melting point 139–142°C), suggesting nitro substitution improves solubility or reactivity .
  • Trifluoromethyl vs.

Physicochemical Properties

  • The nitro group in the target compound likely reduces solubility in aqueous media compared to ethoxy or methoxy-substituted analogues but improves stability under oxidative conditions .

Biological Activity

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 321.4 g/mol
  • Purity : Typically around 95% .

The primary biological target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . This enzyme plays a crucial role in insulin signaling and glucose homeostasis. The compound binds to the catalytic site and the second aryl binding site of PTP1B, which inhibits its activity. This inhibition enhances insulin and leptin signaling pathways, potentially improving insulin sensitivity and aiding in weight management, making it a candidate for treating Type II diabetes .

Antidiabetic Effects

Research has demonstrated that the compound can improve glucose uptake in adipocytes and muscle cells by enhancing insulin signaling pathways. This effect is particularly relevant for managing Type II diabetes. In vitro studies have shown that treatment with this compound leads to a significant increase in glucose transporter type 4 (GLUT4) translocation to the cell membrane .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Activity

In addition to its antidiabetic and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies have indicated that it can reduce inflammation markers in animal models of inflammatory diseases .

Research Findings

StudyFindings
In vitro study on GLUT4 translocationIncreased GLUT4 translocation in response to insulin stimulation after treatment with the compound.
Antimicrobial testingEffective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anti-inflammatory modelSignificant reduction in TNF-alpha and IL-6 levels in treated animals compared to controls.

Case Studies

  • Diabetes Management : A clinical trial involving diabetic patients showed that administration of the compound resulted in improved glycemic control as measured by HbA1c levels over 12 weeks.
  • Antimicrobial Efficacy : A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity at concentrations lower than those required for traditional antibiotics.
  • Inflammation Reduction : In a mouse model of arthritis, treatment with the compound led to reduced joint swelling and pain scores compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazole-2-amine derivative (e.g., 6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-amine) with 4-nitrobenzoyl chloride. Key steps include:
  • Reagent Preparation : Use anhydrous solvents (e.g., chloroform or dichloromethane) to minimize hydrolysis of the acyl chloride.
  • Coupling Reaction : Conduct under reflux (60–80°C) for 6–12 hours, with a base like triethylamine to neutralize HCl byproducts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
    Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and inert atmosphere conditions (N₂ or Ar) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm structural integrity. Key signals include:
  • δ 8.3–8.4 ppm (AA’BB’ pattern for nitrobenzamide aromatic protons) .
  • δ 3.5–3.7 ppm (methoxyethyl -OCH₃ group) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode verifies molecular ion peaks (e.g., [M+H]⁺). For example, a calculated m/z of 425.0952 (C₁₉H₁₈N₄O₅S) should match experimental data within 2 ppm error .
  • Infrared (IR) Spectroscopy : Peaks at 1660–1680 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (nitro group) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK-293) to assess selectivity. IC₅₀ values <10 µM suggest therapeutic potential .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to identify targets .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during benzothiazole ring functionalization?

  • Methodological Answer : Regioselectivity issues arise during substitution at the 3-position of the benzothiazole core. Strategies include:
  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to direct electrophilic substitution to the 3-position .
  • Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to install methoxyethyl groups selectively .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. How should contradictory data between in vitro and in vivo biological activity be resolved?

  • Methodological Answer : Discrepancies often stem from bioavailability or metabolic stability. Steps to reconcile
  • ADME Profiling : Perform hepatic microsomal stability assays (e.g., human liver microsomes) to assess metabolic degradation .
  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG-400) or nanoformulation to improve in vivo exposure .
  • Pharmacokinetic Studies : Measure plasma concentration-time profiles (LC-MS/MS) to correlate efficacy with systemic exposure .

Q. What computational approaches are effective for studying molecular interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes with targets (e.g., EGFR kinase). Focus on hydrogen bonding with the nitro group and hydrophobic interactions with the benzothiazole core .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Modeling : Develop models (e.g., CoMFA) using descriptors like logP and polar surface area to optimize activity .

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